Lanosta-9(11),24-diene-3,23-dione
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Overview
Description
Lanosta-9(11),24-diene-3,23-dione is a triterpenoid compound with a lanostane skeleton. It is a derivative of lanosterol, which is a key intermediate in the biosynthesis of steroids. This compound is of interest due to its potential biological activities and its role in various synthetic and natural processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lanosta-9(11),24-diene-3,23-dione can be achieved through several synthetic routes. One common method involves the hydroborylation of an olefin, followed by oxidation using pyridinium chlorochromate to yield an aldehyde. This aldehyde is then treated with isobutylmagnesium bromide, and subsequent oxidation gives the desired ketone .
Industrial Production Methods
the compound can be isolated from natural sources such as the fruiting bodies of Ganoderma species, which are known to contain various lanostane triterpenoids .
Chemical Reactions Analysis
Types of Reactions
Lanosta-9(11),24-diene-3,23-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include pyridinium chlorochromate for oxidation and isobutylmagnesium bromide for Grignard reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, such as aldehydes, ketones, and alcohols .
Scientific Research Applications
Lanosta-9(11),24-diene-3,23-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lanosta-9(11),24-diene-3,23-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by modulating the activity of enzymes involved in steroid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lanosta-9(11),24-diene-3,23-dione include:
Lanosta-7,9(11)-dien-3-ol, acetate: Another lanostane derivative with similar structural features.
3beta, 22-Dihydroxylanosta-7,9(11), 24-triene: A triterpene diol with a lanostane skeleton.
Uniqueness
This compound is unique due to its specific structural features and its potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C30H46O2 |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,17,20,22,24-25H,9-11,13-16,18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1 |
InChI Key |
BNDKTJICWITGHR-CERNSUIKSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
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